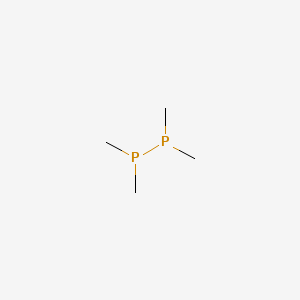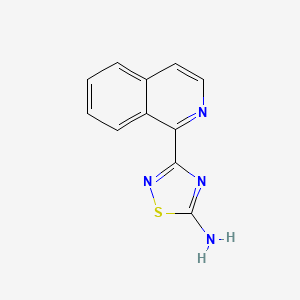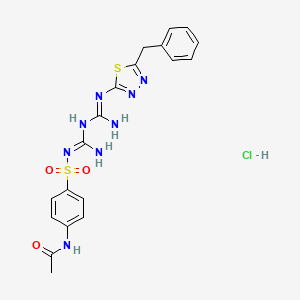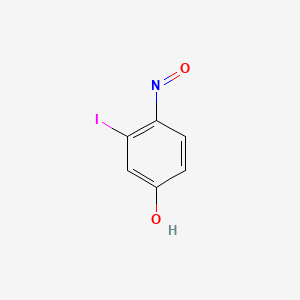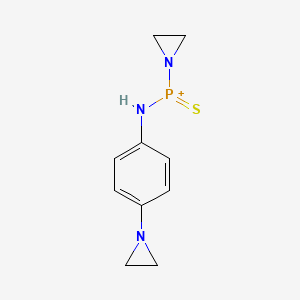
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is an organophosphorus compound characterized by the presence of aziridine rings and a phenyl group attached to a phosphinothioic amide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide typically involves the reaction of aziridine with a suitable phosphinothioic amide precursor. One common method includes the reaction of aziridine with N-phenylphosphinothioic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide involves its interaction with biological molecules, particularly nucleic acids and proteins. The aziridine rings can form covalent bonds with DNA, leading to cross-linking and disruption of replication and transcription processes. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)-phosphinothioic amide
- P,P-Bis(1-aziridinyl)-N-cyclohexylphosphinothioic amide
Uniqueness
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and dynamics, making it a valuable candidate for specific applications in medicine and industry .
Propiedades
Número CAS |
25033-34-5 |
|---|---|
Fórmula molecular |
C10H13N3PS+ |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
aziridin-1-yl-[4-(aziridin-1-yl)anilino]-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H13N3PS/c15-14(13-7-8-13)11-9-1-3-10(4-2-9)12-5-6-12/h1-4H,5-8H2,(H,11,15)/q+1 |
Clave InChI |
BQCANIXRXKEXHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CC=C(C=C2)N[P+](=S)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


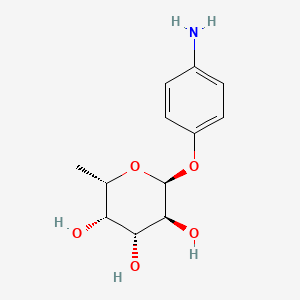
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
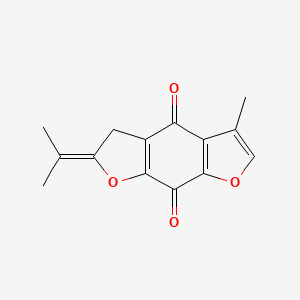
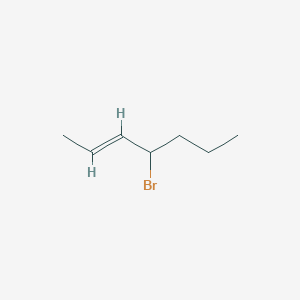
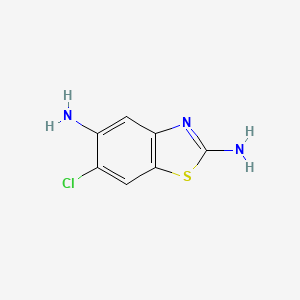


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
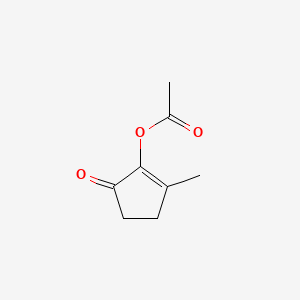
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
